molecular formula C14H17N3O B7460302 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B7460302
M. Wt: 243.30 g/mol
InChI Key: LLWAXWWXAPLOLO-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of benzodiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized by the cyclization of a suitable amine with a dihaloalkane.

    Coupling of the Rings: The final step involves the coupling of the benzodiazole and pyrrolidine rings through an ethanone linker, which can be achieved using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzodiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group results in the formation of an alcohol.

    Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.

Scientific Research Applications

2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Material Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The benzodiazole ring can interact with the active sites of enzymes, inhibiting their activity, while the pyrrolidine ring can enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptors on the cell surface.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one: Lacks the methyl group on the benzodiazole ring.

    2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.

    2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(morpholin-1-yl)ethan-1-one: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

The presence of both the benzodiazole and pyrrolidine rings in 2-(2-methyl-1H-1,3-benzodiazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one provides a unique combination of structural features that can enhance its binding affinity and specificity for certain molecular targets. The methyl group on the benzodiazole ring can also influence the compound’s reactivity and interaction with biological systems.

Properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-11-15-12-6-2-3-7-13(12)17(11)10-14(18)16-8-4-5-9-16/h2-3,6-7H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWAXWWXAPLOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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